2-Propylnonanoic acid
Description
2-Propylnonanoic acid (C₁₂H₂₂O₂) is a branched-chain carboxylic acid featuring a propyl group (-CH₂CH₂CH₃) attached to the second carbon of a nine-carbon aliphatic chain. Its structure confers unique physicochemical properties, including moderate hydrophobicity and a pKa comparable to other medium-chain fatty acids (~4.8–5.2). Synthesis typically involves alkylation of nonanoic acid or via Grignard reagents to introduce the branched chain.
Properties
CAS No. |
65185-82-2 |
|---|---|
Molecular Formula |
C12H24O2 |
Molecular Weight |
200.32 g/mol |
IUPAC Name |
2-propylnonanoic acid |
InChI |
InChI=1S/C12H24O2/c1-3-5-6-7-8-10-11(9-4-2)12(13)14/h11H,3-10H2,1-2H3,(H,13,14) |
InChI Key |
APKRDOMMNFBDSG-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(CCC)C(=O)O |
Canonical SMILES |
CCCCCCCC(CCC)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Physicochemical Properties
The table below compares 2-propylnonanoic acid with three structurally related compounds:
Key Observations:
- Hydrophobicity: The propyl substituent in this compound enhances lipophilicity compared to chlorophenoxy derivatives, making it less suited for aqueous formulations but ideal for non-polar matrices.
- Acidity: The pKa of this compound (~5.0) is higher than chlorophenoxy analogs (~3.0–3.2) due to reduced electron-withdrawing effects of the alkyl group versus chlorine.
- Reactivity: The propargyl group in 2-prop-2-ynylnonanoic acid introduces a reactive triple bond, enabling participation in click chemistry, unlike the chemically inert propyl group .
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